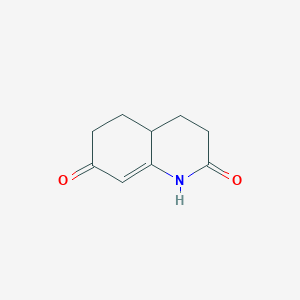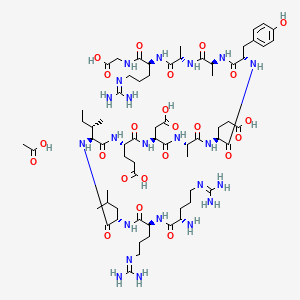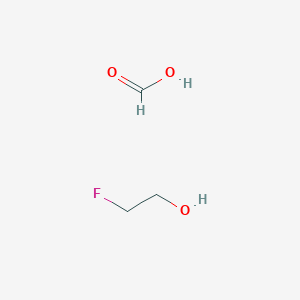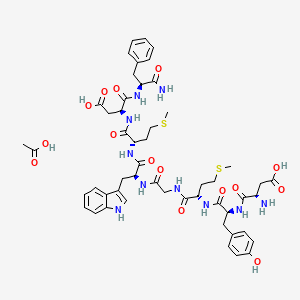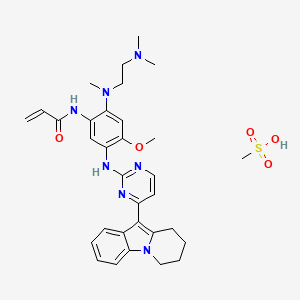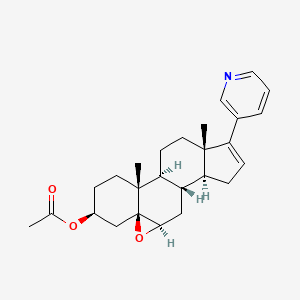
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-: is a complex organic compound that belongs to the class of steroids. Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is notable for its unique epoxy and pyridinyl groups, which may impart specific biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)- typically involves multiple steps, including the formation of the steroid backbone, introduction of the epoxy group, and attachment of the pyridinyl and acetate groups. Common reagents used in these reactions may include:
Oxidizing agents: For the formation of the epoxy group.
Acylating agents:
Pyridine derivatives: For the attachment of the pyridinyl group.
Industrial Production Methods
Industrial production methods for such complex steroids often involve advanced techniques such as:
Biocatalysis: Using enzymes to catalyze specific reactions.
Flow chemistry: Continuous flow processes to improve reaction efficiency and yield.
High-pressure reactions: To facilitate difficult transformations.
Analyse Des Réactions Chimiques
Types of Reactions
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-:
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)- involves its interaction with specific molecular targets, such as:
Receptors: Binding to steroid receptors to modulate gene expression.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Signaling pathways: Affecting cellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstenedione: A precursor to testosterone and estrogen.
Testosterone: A primary male sex hormone.
Estradiol: A primary female sex hormone.
Uniqueness
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-: is unique due to its specific functional groups, which may impart distinct biological activities and chemical reactivity compared to other steroids.
Propriétés
Numéro CAS |
1868064-76-9 |
|---|---|
Formule moléculaire |
C26H33NO3 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
[(1S,2R,5S,7S,9R,11S,12S,16S)-2,16-dimethyl-15-pyridin-3-yl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate |
InChI |
InChI=1S/C26H33NO3/c1-16(28)29-18-8-11-25(3)22-9-10-24(2)20(17-5-4-12-27-15-17)6-7-21(24)19(22)13-23-26(25,14-18)30-23/h4-6,12,15,18-19,21-23H,7-11,13-14H2,1-3H3/t18-,19-,21-,22-,23+,24+,25+,26+/m0/s1 |
Clé InChI |
HIXCRYBQWBGPEX-KRTLOZRNSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]5[C@@]2(C1)O5)CC=C4C6=CN=CC=C6)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(C3CC5C2(C1)O5)CC=C4C6=CN=CC=C6)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)

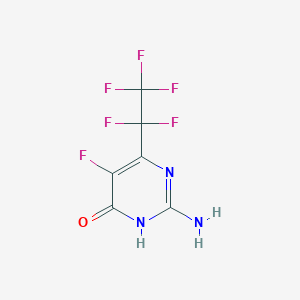
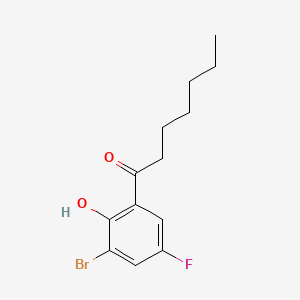

![(1S,4S,9S,10R,13S,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid](/img/structure/B14756021.png)
![[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid](/img/structure/B14756027.png)

